N-Ethylcyclohexanesulfamic acid
Description
N-Ethylcyclohexanesulfamic acid is a sulfamic acid derivative characterized by an ethyl group attached to a cyclohexane ring, which is further bonded to a sulfamic acid (-SO₃NH₂) functional group. Sulfamic acids are known for their acidity, solubility in polar solvents, and applications in pharmaceuticals, catalysis, and industrial processes . The ethyl and cyclohexyl substituents likely influence its steric bulk, solubility, and reactivity compared to simpler sulfamic acids.
Properties
CAS No. |
69103-74-8 |
|---|---|
Molecular Formula |
C8H17NO3S |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
cyclohexyl(ethyl)sulfamic acid |
InChI |
InChI=1S/C8H17NO3S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11,12) |
InChI Key |
MUCHRXAJSKBSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylcyclohexanesulfamic acid typically involves the reaction of cyclohexylamine with ethyl chloroformate, followed by the introduction of a sulfamic acid group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions to optimize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to achieve the required quality for commercial use .
Chemical Reactions Analysis
Types of Reactions: N-Ethylcyclohexanesulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamic acid group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Ethylcyclohexanesulfamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Ethylcyclohexanesulfamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Table 1: Cyclohexylsulfamic Acid Derivatives
*Inferred structure based on naming conventions and related compounds.
2.2 Functional Group Comparison: Sulfamic Acid vs. Sulfonamide
- Benzenesulfonamide, N-cyclohexyl (CAS 3237-31-8): Replaces the sulfamic acid (-SO₃NH₂) with a sulfonamide (-SO₂NH₂) group. Sulfonamides are generally less acidic (pKa ~10) than sulfamic acids (pKa ~1-2), impacting their solubility and reactivity in basic conditions .
- N-Cyclohexylsuccinamic acid : Features a succinamic acid (dicarboxylic acid derivative) instead of sulfamic acid, reducing acidity but enabling chelation with metals, as seen in its triphenyltin hydroxide complex .
2.3 Ethyl-Substituted Analogues
- N-Cyclohexyl-N-ethylcyclohexylamine (CAS 7175-49-7): An amine derivative with ethyl and cyclohexyl groups. Unlike sulfamic acids, this compound is basic (due to the amine) and likely immiscible in water, demonstrating how functional groups dictate physicochemical behavior .
- Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4): An ester with an ethyl group and ketone. Esters are hydrolytically unstable compared to sulfamic acids, limiting their use in aqueous systems .
Table 2: Ethyl-Containing Analogues
| Compound Name | CAS Number | Functional Group | Key Properties |
|---|---|---|---|
| This compound* | Not listed | Sulfamic acid | Polar, acidic, likely water-soluble |
| N-Cyclohexyl-N-ethylcyclohexylamine | 7175-49-7 | Amine | Basic, lipophilic |
| Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 | Ester | Hydrolytically labile, non-polar |
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